Quadrilineatin
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Overview
Description
Preparation Methods
Quadrilineatin can be synthesized through various chemical routes. One common method involves the oxidation of specific aromatic compounds. The reaction conditions typically include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium . Industrial production methods may involve the fermentation of Aspergillus quadrilineatus cultures, followed by extraction and purification of the compound .
Chemical Reactions Analysis
Quadrilineatin undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents into the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens . Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds .
Scientific Research Applications
Quadrilineatin has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Quadrilineatin involves its interaction with cellular components. It inhibits electron transport and oxidative phosphorylation in mitochondria, affecting energy production in cells. The compound’s highly reactive ortho-diformyl group is believed to cross-link amino groups on membrane polypeptides, disrupting mitochondrial function.
Comparison with Similar Compounds
Quadrilineatin is unique due to its specific structure and biological activity. Similar compounds include:
Cyclopaldic acid: Another aromatic ortho-dialdehyde with similar inhibitory effects on mitochondrial function.
Flavipin: A structurally related compound with potent antifungal properties.
Properties
CAS No. |
642-27-3 |
---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
5-hydroxy-3-methoxy-4-methylphthalaldehyde |
InChI |
InChI=1S/C10H10O4/c1-6-9(13)3-7(4-11)8(5-12)10(6)14-2/h3-5,13H,1-2H3 |
InChI Key |
VKLDQCUGHRGDAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1OC)C=O)C=O)O |
Origin of Product |
United States |
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